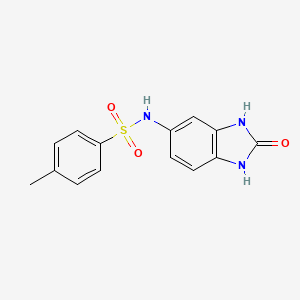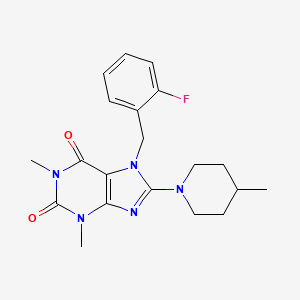![molecular formula C23H14BrN3O B11571965 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B11571965.png)
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,3,4-oxadiazole ring and a bromophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Friedel-Crafts acylation reaction, followed by cyclization to form the quinoline ring . The 1,3,4-oxadiazole ring is then introduced through a cyclization reaction involving hydrazine and a carboxylic acid derivative . The final step involves the bromination of the phenyl group using a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include various quinoline derivatives, oxadiazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is unique due to its specific substitution pattern and the presence of both quinoline and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a promising candidate for further study.
Propriétés
Formule moléculaire |
C23H14BrN3O |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H14BrN3O/c24-19-12-6-4-11-17(19)22-26-27-23(28-22)18-14-21(15-8-2-1-3-9-15)25-20-13-7-5-10-16(18)20/h1-14H |
Clé InChI |
ROESEFLNIDJRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(O4)C5=CC=CC=C5Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-nitrophenyl)amino]isoquinolin-1(2H)-one](/img/structure/B11571887.png)
![3-({3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11571893.png)

![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11571908.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11571918.png)
![2-Benzyl-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571919.png)


![6,7-Dimethyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571936.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11571945.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline](/img/structure/B11571949.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11571967.png)
![3-amino-N-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11571968.png)
![7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11571975.png)
